molecular formula C7H14N2 B079534 1-Cyclopropylpiperazine CAS No. 20327-23-5

1-Cyclopropylpiperazine

Cat. No.: B079534
CAS No.: 20327-23-5
M. Wt: 126.2 g/mol
InChI Key: HNZJIWIXRPBFAN-UHFFFAOYSA-N
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Description

1-Cyclopropylpiperazine is a piperazine derivative known for its unique chemical structure, which includes a cyclopropyl group attached to the piperazine ring.

Mechanism of Action

Mode of Action

The mode of action of 1-Cyclopropylpiperazine is not well-understood at this time. It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and Van der Waals forces. These interactions may lead to changes in the conformation or activity of the target molecules .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Piperazine derivatives have been reported to show a wide range of biological and pharmaceutical activity

Pharmacokinetics

The compound’s molecular weight (1262 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at 2-8°C . Additionally, the compound’s efficacy could potentially be influenced by the pH of its environment, the presence of other molecules, and the specific physiological conditions of the organism in which it is acting.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropylpiperazine can be synthesized through several methods. One common approach involves the reaction of tert-butyl 4-cyclopropylpiperazine-1-carboxylate with hydrogen chloride in 1,4-dioxane at room temperature. The reaction mixture is stirred for three hours under nitrogen, followed by filtration and purification using ion exchange chromatography .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • N-Cyclopropylpiperazine
  • 4-Cyclopropylpiperazine
  • Cyclopropylamine

Comparison: 1-Cyclopropylpiperazine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. Compared to N-Cyclopropylpiperazine and 4-Cyclopropylpiperazine, this compound exhibits higher stability and reactivity in certain chemical reactions. Cyclopropylamine, while similar, lacks the piperazine ring, resulting in different pharmacological and chemical behavior .

Properties

IUPAC Name

1-cyclopropylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-2-7(1)9-5-3-8-4-6-9/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZJIWIXRPBFAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406303
Record name 1-Cyclopropylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20327-23-5
Record name 1-Cyclopropylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Cyclopropylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1-Cyclopropylpiperazine dihydrochloride (1.493 g, 7.5 mmol) was dissolved in water (5.00 mL) and methanol (5.00 mL) and converted to its freebase by ion exchange chromatography, using an SCX column. The desired product was eluted from the column using 3.5M ammonia in methanol and pure fractions were evaporated to dryness to afford 1-cyclopropylpiperazine (0.796 g, 84%) as an oil.
Quantity
1.493 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of tert-butyl 4-cyclopropylpiperazine-1-carboxylate (0.792 g, 3.50 mmol) in 4M HCl in 1,4-dioxane (4.37 mL, 17.50 mmol) was stirred at room temperature for 3 h under nitrogen. The reaction mixture was filtered and washed with ether to afford crude 1-cyclopropylpiperazine (0.659 g) as a white solid. The crude product was purified by ion exchange chromatography, using a SCX column. The desired product was eluted from the column using 3.5M NH3/MeOH and pure fractions were evaporated to dryness to afford 1-cyclopropylpiperazine (0.264 g, 59.7%) as a yellow oil.
Quantity
0.792 g
Type
reactant
Reaction Step One
Quantity
4.37 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A carousel tube was charged with sulfuric acid mono-[2-(2-sulfooxy-ethylamino)-ethyl]ester (1 g) and D2O (3 mL). To the resulting stirred solution was added then added cyclopropylamin (0.7 mL). The resulting mixture was observed to form a stirrable thick slurry, which was heated at 50° C. overnight. Comparison of the 1H NMR of the title compound with the 1H NMR of the dihydrochloride salt of the title compound confirmed that the title compound was prepared and present in the resulting solution.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclopropylpiperazine
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1-Cyclopropylpiperazine
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1-Cyclopropylpiperazine
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1-Cyclopropylpiperazine
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1-Cyclopropylpiperazine
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1-Cyclopropylpiperazine
Customer
Q & A

Q1: What spectroscopic techniques were used to study 1-cyclopropylpiperazine and what information do they provide?

A1: The research employed Density Functional Theory (DFT) calculations, Fourier Transform-Raman (FT-Raman) spectroscopy, and Fourier Transform-Infrared (FT-IR) spectroscopy to investigate this compound [].

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